8-(3-bromophenyl)-13-(4-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
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Overview
Description
8-(3-bromophenyl)-13-(4-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-bromophenyl)-13-(4-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tricyclic core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the bromophenyl and fluorophenyl groups: This can be achieved through electrophilic aromatic substitution reactions using bromine and fluorine reagents.
Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
8-(3-bromophenyl)-13-(4-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromophenyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine or fluorine reagents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized tricyclic compound, while reduction may lead to a more reduced form.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound has potential applications as a probe for studying biological processes. Its ability to interact with biological molecules makes it useful in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials. Its unique properties make it suitable for applications in materials science, such as the development of polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(3-bromophenyl)-13-(4-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(3-chlorophenyl)-13-(4-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
- 8-(3-bromophenyl)-13-(4-chlorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione
Uniqueness
The uniqueness of 8-(3-bromophenyl)-13-(4-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione lies in its specific substitution pattern. The presence of both bromophenyl and fluorophenyl groups, along with the tricyclic core, gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H19BrFN3O3 |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
8-(3-bromophenyl)-13-(4-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione |
InChI |
InChI=1S/C23H19BrFN3O3/c1-26-19-17(22(29)27(2)23(26)30)18(14-4-3-5-15(24)12-14)28-10-11-31-21(20(19)28)13-6-8-16(25)9-7-13/h3-9,12,21H,10-11H2,1-2H3 |
InChI Key |
DMVWVQQXOMJUFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C(OCCN3C(=C2C(=O)N(C1=O)C)C4=CC(=CC=C4)Br)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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